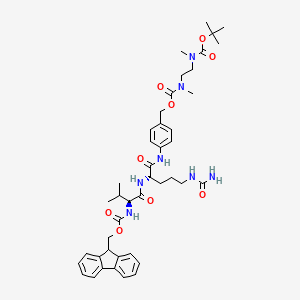

Fmoc-Val-Cit-PAB-NMeCH2CH2NMe-Boc

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Fmoc-Val-Cit-PAB-NMeCH2CH2NMe-Boc” is a chemical compound that has gained significant attention in the field of biological research due to its potential applications in drug delivery and targeted therapy. It is a linker for Antibody-Drug-Conjugation (ADC). The Val-Cit will specifically be cleaved by catepsin B. As this enzyme is only present in the lysosome, the ADC payload will be released only in the cell .

Molecular Structure Analysis

The molecular formula of “this compound” is C43H57N7O9 . Its molecular weight is 815.95 g/mol . Unfortunately, the specific molecular structure analysis is not available in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight of 815.95 g/mol and its molecular formula of C43H57N7O9 . It appears as a solid and its color is off-white to gray . It is soluble in DMSO .科学研究应用

Fmoc-Val-Cit-PAB-NMeCH2CH2NMe-Boc has been used in a variety of scientific research applications, including the synthesis of peptides, peptidomimetics, and peptide-based drugs. It has been used as a linker to connect two peptide sequences, allowing for the synthesis of larger peptide molecules. This compound has also been used in the synthesis of peptide-based drugs, such as peptide-based antifungal agents.

作用机制

Target of Action

Fmoc-Val-Cit-PAB-NMeCH2CH2NMe-Boc is primarily used in the construction of antibody-drug conjugates (ADCs) . The primary targets of this compound are the specific antigens on the surface of cancer cells that the antibody component of the ADC is designed to recognize and bind to.

Mode of Action

The compound acts as a linker that connects the antibody to the cytotoxic drug . This linker is cleavable , meaning it can be broken down within the cell to release the drug . The cleavage of the linker occurs primarily in the lysosomes of the cell, ensuring that the cytotoxic drug is released only within the target cells .

Pharmacokinetics

The ADME properties of this compound are largely determined by the properties of the ADC it is part of. The antibody component of the ADC allows for specific binding to target cells, enhancing the bioavailability of the cytotoxic drug at the site of action. The cleavable nature of the linker ensures that the drug is primarily released within target cells, reducing systemic exposure and potential side effects .

Result of Action

The primary result of the action of this compound is the targeted delivery of cytotoxic drugs to cancer cells. By releasing the drug specifically within these cells, the ADC can effectively kill the cancer cells while minimizing damage to healthy cells .

Action Environment

The action of this compound is influenced by the intracellular environment of the target cells. The cleavage of the linker and release of the drug is triggered by the conditions within the lysosome, including its acidic pH and the presence of proteases . Therefore, changes in these conditions could potentially affect the efficacy of the ADC.

实验室实验的优点和局限性

Fmoc-Val-Cit-PAB-NMeCH2CH2NMe-Boc has several advantages for lab experiments. It is a relatively easy to synthesize compound, and the reaction yields are typically high. In addition, this compound is relatively stable, allowing for the synthesis of larger peptide molecules. However, there are some limitations to using this compound in lab experiments. For instance, the reaction is sensitive to water and can be difficult to purify. In addition, this compound can be toxic at high concentrations and can cause skin irritation.

未来方向

There are several potential future directions for the use of Fmoc-Val-Cit-PAB-NMeCH2CH2NMe-Boc in scientific research. For instance, further research could be conducted to better understand the mechanism of action of this compound and its biochemical and physiological effects. In addition, further research could be conducted to explore the potential therapeutic applications of this compound, such as its potential to improve the stability of peptide drugs. Finally, further research could be conducted to explore the potential of this compound to be used in the synthesis of peptide-based drugs.

合成方法

Fmoc-Val-Cit-PAB-NMeCH2CH2NMe-Boc is synthesized through a two-step reaction. The first step involves the reaction of Fmoc-Val-Cit-PAB (this compound) with NMeCH2CH2NMe (NMeCH2CH2NMe) in the presence of an acid catalyst. This reaction results in the formation of a cyclic intermediate, which is then converted to the desired this compound-NMeCH2CH2NMe-Boc product through a second reaction using a base catalyst. The overall yield of the reaction is typically around 80%.

安全和危害

生化分析

Biochemical Properties

Fmoc-Val-Cit-PAB-NMeCH2CH2NMe-Boc interacts with a variety of enzymes and proteins. Its primary interaction is with the enzyme cathepsin B . This enzyme is present in the lysosome of cells, and it specifically cleaves the Val-Cit part of the compound . This cleavage is crucial for the activation and release of the drug in ADCs .

Cellular Effects

The effects of this compound on cells are primarily related to its role in ADCs. The compound itself does not directly influence cell function, gene expression, or cellular metabolism. Once the drug linked to it is released, it can have significant effects on these cellular processes .

Molecular Mechanism

The molecular mechanism of action of this compound is tied to its role as a cleavable linker in ADCs. The compound is cleaved by the enzyme cathepsin B, which is only present in the lysosome of cells . This cleavage releases the drug attached to the linker, allowing it to exert its effects .

Temporal Effects in Laboratory Settings

As a component of ADCs, its effects would be expected to change over time as the drug is gradually released .

Dosage Effects in Animal Models

The dosage would likely influence the rate and extent of drug release from ADCs .

Metabolic Pathways

This compound is involved in the metabolic pathway of ADCs. It is cleaved by the enzyme cathepsin B, which is part of the lysosomal degradation pathway .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely to depend on the properties of the ADC it is part of . Once the compound is cleaved and the drug is released, the distribution would be determined by the properties of the drug .

Subcellular Localization

This compound is localized in the lysosome, where it is cleaved by cathepsin B . This subcellular localization is crucial for the activation and release of the drug in ADCs .

属性

IUPAC Name |

tert-butyl N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H57N7O9/c1-27(2)36(48-40(54)57-26-34-32-15-10-8-13-30(32)31-14-9-11-16-33(31)34)38(52)47-35(17-12-22-45-39(44)53)37(51)46-29-20-18-28(19-21-29)25-58-41(55)49(6)23-24-50(7)42(56)59-43(3,4)5/h8-11,13-16,18-21,27,34-36H,12,17,22-26H2,1-7H3,(H,46,51)(H,47,52)(H,48,54)(H3,44,45,53)/t35-,36-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSCKHDAMZKWFNT-ZPGRZCPFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(C)C(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(C)C(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H57N7O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

816.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chloro-2-[4-(trifluoromethyl)triazol-1-yl]benzaldehyde](/img/structure/B6315233.png)

![2-Bromo-9H-pyrrolo[2,3-b:4,5-c']dipyridine](/img/structure/B6315262.png)

![N-[2-(Diphenylphosphino)ethyl]-2-(methylthio)-ethanamine](/img/structure/B6315288.png)